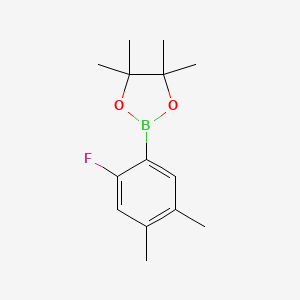
Acide 2-fluoro-4,5-diméthylphénylboronique, ester pinacolique
Vue d'ensemble
Description
2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BFO2 and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
En recherche pharmaceutique, ce composé est utilisé pour son potentiel dans la découverte et le développement de médicaments. Son groupement acide boronique est particulièrement précieux pour la synthèse de divers agents pharmaceutiques, en particulier dans la création d'inhibiteurs de protéases qui sont essentiels dans le traitement de maladies telles que le VIH/SIDA et l'hépatite C . La capacité du composé à subir des réactions de couplage croisé en fait un intermédiaire polyvalent dans la synthèse de molécules organiques complexes.
Science des matériaux
Acide 2-fluoro-4,5-diméthylphénylboronique, ester pinacolique : trouve des applications dans la science des matériaux en raison de sa capacité à former des structures auto-assemblées. Ces structures peuvent être utilisées pour créer de nouveaux matériaux avec des fonctionnalités spécifiques, telles que des capteurs, des catalyseurs ou des composants dans des dispositifs électroniques. Le groupe ester boronique joue un rôle clé dans la formation de complexes stables avec d'autres molécules, ce qui est essentiel pour développer de nouveaux matériaux.
Synthèse organique
Ce composé est un bloc de construction précieux en synthèse organique. Il participe aux réactions de couplage Suzuki-Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone. Cette réaction est largement utilisée pour construire des composés biaryles, qui sont une structure centrale dans de nombreuses molécules organiques, y compris les produits pharmaceutiques et les produits agrochimiques.
Catalyse
En catalyse, l'this compound peut agir comme un catalyseur ou un ligand de catalyseur. Il peut faciliter diverses réactions chimiques, y compris celles qui forment des liaisons carbone-azote, qui sont fondamentales dans la création d'amines utilisées dans de nombreux médicaments et produits agrochimiques .
Recherche en protéomique
Le composé est également important dans la recherche en protéomique. Il peut être utilisé pour modifier les peptides et les protéines, ce qui est essentiel pour comprendre la fonction et l'interaction des protéines. Cette modification peut aider à identifier les cibles potentielles de médicaments et à comprendre les mécanismes de la maladie .
Chimie analytique
En chimie analytique, les acides boroniques sont utilisés comme éléments de reconnaissance moléculaire. Ils peuvent se lier sélectivement aux saccharides, ce qui est utile dans le développement de capteurs pour la surveillance du glucose, cruciale pour la gestion du diabète . Ce composé spécifique, avec sa substitution au fluor, pourrait améliorer la sélectivité et la sensibilité de ces capteurs.
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be used in suzuki-miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
The 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester, like other boronic esters, is involved in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds.
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters, including 2-fluoro-4,5-dimethylphenylboronic acid, pinacol ester, is influenced by the ph of the environment .
Result of Action
The molecular and cellular effects of the action of 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are primarily related to its role in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This leads to the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester are influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, including 2-Fluoro-4,5-dimethylphenylboronic acid, pinacol ester, is considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEUCKKPTOQUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675037 | |
| Record name | 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-75-2 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1465697.png)
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)

![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1465704.png)
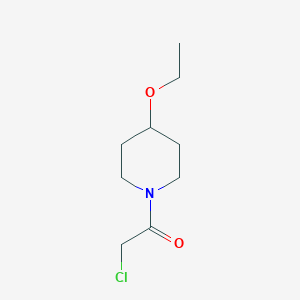
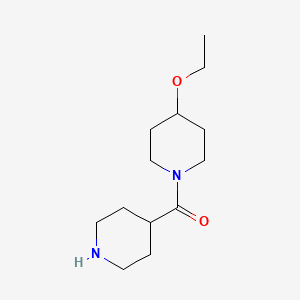
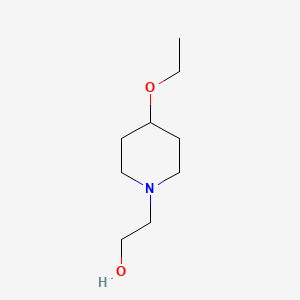
![N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1465710.png)
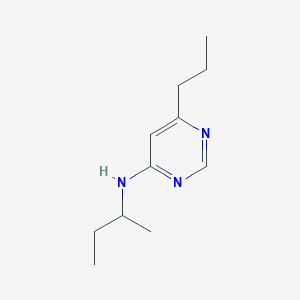

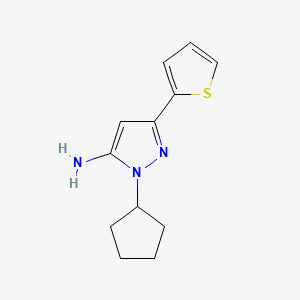
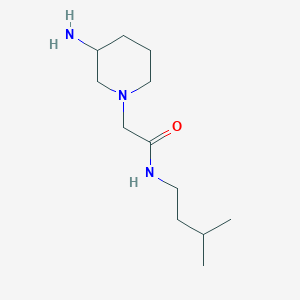
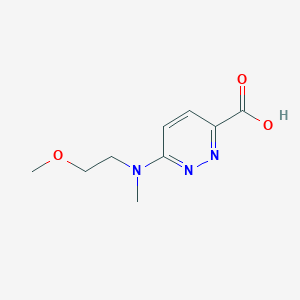
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
